molecular formula C17H21NO2 B1665498 ANILINE, p-(5-PHENOXYPENTYLOXY)- CAS No. 101582-06-3

ANILINE, p-(5-PHENOXYPENTYLOXY)-

Cat. No. B1665498
M. Wt: 271.35 g/mol
InChI Key: XIRZCQLTCRQNDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aniline, p-(5-phenoxypentyloxy)- is a bioactive chemical.

Scientific Research Applications

1. Environmental Applications

Aniline derivatives, including p-(5-phenoxypentyloxy)-aniline, are crucial in environmental applications, particularly in the treatment of water. For instance, the ozonation of anilines, which are common in the production of dyestuffs, plastics, pesticides, and pharmaceuticals, has been extensively studied. Research has demonstrated that these compounds, due to their high reactivity towards ozone, are readily degraded in ozonation processes, playing a vital role in water purification and treatment technologies (Tekle-Röttering et al., 2016).

2. Material Science

In the field of material science, aniline derivatives are used to synthesize copolymers that have significant applications in corrosion inhibition. For example, well-dispersible aniline/p-phenylenediamine copolymers have been developed for enhancing the anti-corrosion performance of various materials. These copolymers, when applied as coatings, provide substantial protection against corrosion, demonstrating the versatility of aniline derivatives in creating advanced materials (Fu et al., 2013).

3. Electrochemical Applications

The electrochemical properties of aniline derivatives are particularly relevant in the development of sensors and batteries. For instance, poly(aniline) and its derivatives are being explored for their potential in creating nonenzymatic glucose sensors. The inductive effect on the pKa of poly(aniline) has been leveraged to produce active sensing elements, showcasing the broad applicability of these compounds in electrochemical sensor technology (Shoji & Freund, 2001).

properties

CAS RN

101582-06-3

Product Name

ANILINE, p-(5-PHENOXYPENTYLOXY)-

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

4-(5-phenoxypentoxy)aniline

InChI

InChI=1S/C17H21NO2/c18-15-9-11-17(12-10-15)20-14-6-2-5-13-19-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14,18H2

InChI Key

XIRZCQLTCRQNDW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N

Canonical SMILES

C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N

Appearance

Solid powder

Other CAS RN

101582-06-3

Pictograms

Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aniline, p-(5-phenoxypentyloxy)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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